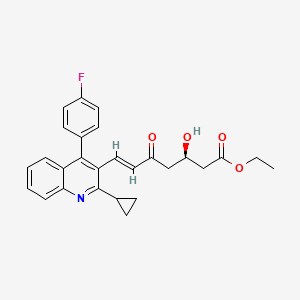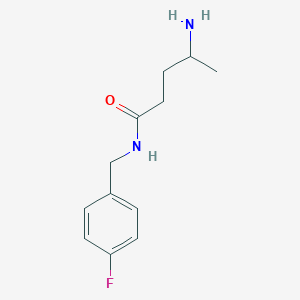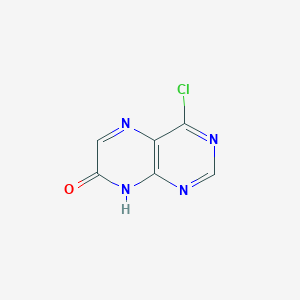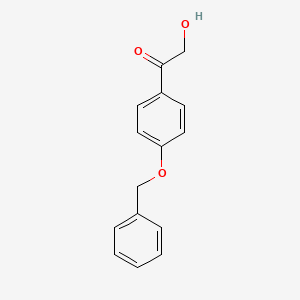
1,2-Ethanedisulfonic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanedisulfonic acid dimethyl ester is an organic compound with the molecular formula C4H10O6S2 It is a derivative of ethanedisulfonic acid, where both sulfonic acid groups are esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Ethanedisulfonic acid dimethyl ester can be synthesized through the esterification of ethanedisulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the sulfonic acid groups to their corresponding methyl esters.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Ethanedisulfonic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form sulfonic acid derivatives.
Reduction: The ester groups can be reduced to form alcohol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Ethanedisulfonic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into molecules.
Biology: It is used in biochemical studies to investigate the effects of sulfonic acid derivatives on biological systems.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 1,2-ethanedisulfonic acid dimethyl ester involves its ability to interact with various molecular targets and pathways. The ester groups can undergo hydrolysis to release ethanedisulfonic acid, which can then participate in various biochemical reactions. The sulfonic acid groups can interact with proteins and enzymes, potentially altering their activity and function.
Comparación Con Compuestos Similares
Ethanedisulfonic acid: The parent compound of 1,2-ethanedisulfonic acid dimethyl ester, which contains two sulfonic acid groups.
Methanedisulfonic acid: A similar compound with one sulfonic acid group.
1,3-Propanedisulfonic acid: A similar compound with a different carbon chain length.
Uniqueness: this compound is unique due to its dual ester groups, which provide distinct chemical reactivity compared to its parent compound and other similar compounds. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific applications.
Propiedades
Fórmula molecular |
C4H10O6S2 |
|---|---|
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
dimethyl ethane-1,2-disulfonate |
InChI |
InChI=1S/C4H10O6S2/c1-9-11(5,6)3-4-12(7,8)10-2/h3-4H2,1-2H3 |
Clave InChI |
RRJNYAPHKZOXTM-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)CCS(=O)(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B14890284.png)







![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)

![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
